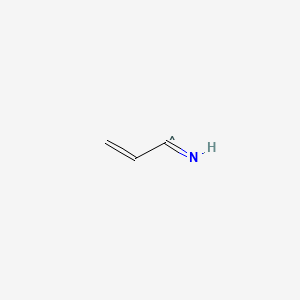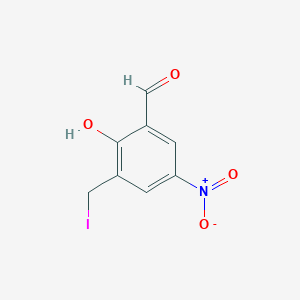
3-Iodomethyl-5-nitrosalicylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodomethyl-5-nitrosalicylaldehyde is an organic compound with the molecular formula C8H6INO4 It is a derivative of salicylaldehyde, where the hydrogen atoms at the 3 and 5 positions are substituted with an iodomethyl group and a nitro group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for preparing 5-nitrosalicylaldehyde involves the nitration of salicylaldehyde using nitric acid . The resulting 5-nitrosalicylaldehyde can then be reacted with iodomethane in the presence of a base to introduce the iodomethyl group .
Industrial Production Methods
Industrial production methods for 3-Iodomethyl-5-nitrosalicylaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of polyphosphoric acid as a dehydrating agent and methenamine as a formylating agent has been reported to improve the efficiency of the nitration step .
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodomethyl-5-nitrosalicylaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution: Products include azides, nitriles, and thioethers.
Reduction: The major product is 3-iodomethyl-5-aminosalicylaldehyde.
Oxidation: The major product is 3-iodomethyl-5-nitrosalicylic acid.
Applications De Recherche Scientifique
3-Iodomethyl-5-nitrosalicylaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Iodomethyl-5-nitrosalicylaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect enzyme activity, protein function, and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodomethyl-5-nitrosalicylaldehyde: C8H6INO4
5-Nitrosalicylaldehyde: C7H5NO4
3-Methoxy-5-nitrosalicylaldehyde: C8H7NO5
Propriétés
Numéro CAS |
74037-16-4 |
|---|---|
Formule moléculaire |
C8H6INO4 |
Poids moléculaire |
307.04 g/mol |
Nom IUPAC |
2-hydroxy-3-(iodomethyl)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6INO4/c9-3-5-1-7(10(13)14)2-6(4-11)8(5)12/h1-2,4,12H,3H2 |
Clé InChI |
RUWLSXUAZOCEGX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CI)O)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
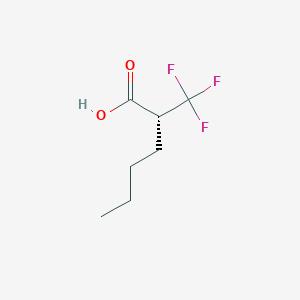
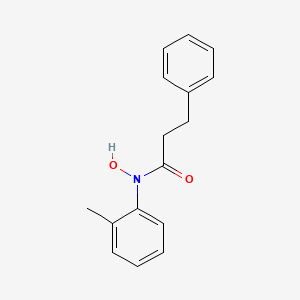



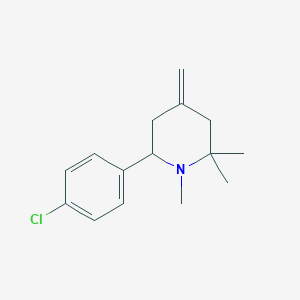
![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)



![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
![Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14444362.png)
